molecular formula C7H4BrNO B1282983 2-Bromo-1,3-benzoxazole CAS No. 68005-30-1

2-Bromo-1,3-benzoxazole

Cat. No. B1282983
CAS RN: 68005-30-1
M. Wt: 198.02 g/mol
InChI Key: ZMSUVHHASUJZNH-UHFFFAOYSA-N
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Description

2-Bromo-1,3-benzoxazole is a brominated heterocyclic compound that is part of the benzoxazole family. Benzoxazoles are aromatic organic compounds containing a benzene ring fused to an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. The bromo substituent in 2-Bromo-1,3-benzoxazole indicates the presence of a bromine atom attached to the second position of the benzene ring.

Synthesis Analysis

The synthesis of 2-Bromo-1,3-benzoxazole and its derivatives can be achieved through various methods. One approach involves the oxidative coupling of benzylamines with ortho-substituted anilines catalyzed by iron(II) bromide, which allows for the synthesis of a variety of substituted 1,3-benzazoles, including benzoxazoles, using molecular oxygen as an oxidant . Another method includes the cyclization of 2-aminophenols with β-diketones using a combined catalyst of Brønsted acid and copper iodide, which tolerates different substituents on the 2-aminophenol, including bromo . Additionally, copper-catalyzed intramolecular O-arylation has been reported as a simple and efficient method for synthesizing a wide range of 2-substituted benzoxazoles, including those with bromo substituents .

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoxazoles has been characterized using various techniques. For instance, the crystal structure, Fourier transform infrared spectroscopy (FT-IR), and quantum mechanical studies have been reported for 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, providing insights into the optimized geometrical structures, atomic charges, molecular electrostatic potential, and natural bond orbital analysis . Similarly, the synthesis and structural characterization of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have been conducted, revealing details about the optimized molecular structure and vibrational frequencies .

Chemical Reactions Analysis

Bromo-substituted benzoxazoles can participate in various chemical reactions due to the presence of the reactive bromine atom, which can be utilized in further functionalization. The bromine atom can act as a leaving group in nucleophilic substitution reactions or can be involved in cross-coupling reactions to introduce new substituents onto the benzoxazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoxazoles are influenced by the bromine atom's electronic effects. For example, the solubility of halogenated benzotriazoles, which are structurally related to benzoxazoles, decreases with an increase in the number of bromine atoms, and the pattern of substitution significantly modulates their physicochemical properties, such as pKa values . The antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives have been reported, indicating the biological activity of bromo-substituted benzoxazoles . Additionally, the nonlinear optical (NLO) properties and thermodynamic functions of bromo-substituted benzoxazoles have been investigated, suggesting potential applications in materials science .

Scientific Research Applications

Anti-Inflammatory Applications

The 2-(2-arylphenyl)benzoxazole moiety, related to 2-Bromo-1,3-benzoxazole, has been identified as a selective ligand for the enzyme cyclooxygenase-2 (COX-2), which plays a key role in inflammation. Some derivatives of this compound have shown significant anti-inflammatory properties, comparable or even superior to certain nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac (Seth et al., 2014).

Chemical Synthesis

2-Bromo-1,3-benzoxazole has been utilized in the synthesis of various chemical structures. For example, its involvement in the Suzuki reaction leads to the creation of substituted benzimidazoles, benzothiazoles, and other benzoxazoles. This showcases its versatility and importance in chemical synthesis (Saha et al., 2009).

Antimicrobial Activity

Some derivatives of 1,3-benzoxazole, including 6-bromo-1,3-benzoxazole, have been tested for their antimicrobial properties. These compounds have shown activity against various Gram-positive and Gram-negative bacteria, as well as yeasts, indicating their potential in antimicrobial research (Krawiecka et al., 2013).

Analytical Chemistry

In analytical chemistry, 2-Bromo-1,3-benzoxazole derivatives have been used as ligands for the detection of trace elements like nickel using adsorptive stripping voltammetry. This application demonstrates the compound's utility in sensitive chemical detection methods (Hurtado et al., 2013).

Fluorescent Probes

Benzoxazole derivatives, including those related to 2-Bromo-1,3-benzoxazole, have been developed as fluorescent probes. These compounds can be used to detect various substances, like amines, indicating their potential in sensing technologies (Lee et al., 2004).

Safety And Hazards

Safety information for 2-Bromo-1,3-benzoxazole indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSUVHHASUJZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559668
Record name 2-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-benzoxazole

CAS RN

68005-30-1
Record name 2-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-benzoxazole
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